molecular formula C15H16ClN3OS B2572284 N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide CAS No. 312266-80-1

N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide

Cat. No.: B2572284
CAS No.: 312266-80-1
M. Wt: 321.82
InChI Key: IDNKCWSLVCWDMZ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of central nervous system (CNS) active agents and epigenetic tools. This acetamide derivative features a core 4,6-dimethylpyrimidine ring linked via a thioether bridge to an acetamide group with a 3-chloro-4-methylphenyl substituent. Researchers should note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Scientific investigations have identified this chemical scaffold as a promising structure for anticonvulsant development. Compounds within this class have demonstrated moderate to pronounced anticonvulsant activity in experimental models, such as pentylenetetrazole (PTZ)-induced seizures in rats . The mechanism of action is believed to involve the GABAergic system, which is the primary inhibitory neurotransmitter pathway in the CNS and a validated target for antiepileptic drugs . Molecular docking studies suggest that analogous S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine exhibit affinity for key anticonvulsant biotargets, including the GABAA receptor and the GABA-aminotransferase enzyme . Beyond neuroscience, the 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide moiety is recognized in chemical biology as a "selectivity pocket binder" . This functional group is a key structural feature in potent and selective SirReal-type inhibitors of Sirtuin 2 (Sirt2), an NAD+-dependent histone deacetylase involved in epigenetic regulation . Inhibition of Sirt2 is associated with promising neuroprotective and anticarcinogenic effects, making this chemotype a valuable tool for probing epigenetic mechanisms and exploring new therapeutic avenues in cancer and neurodegenerative disease research . Researchers can utilize this compound as a building block in organic synthesis, a reference standard in analytical studies, or a core scaffold for developing novel bioactive molecules targeting neurological disorders and epigenetic pathways.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-9-4-5-12(7-13(9)16)19-14(20)8-21-15-17-10(2)6-11(3)18-15/h4-7H,8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNKCWSLVCWDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 4,6-dimethyl-2-thiopyrimidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).

    Coupling Reaction: The 3-chloro-4-methylaniline is reacted with 4,6-dimethyl-2-thiopyrimidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of starting materials.

    Optimization of Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether (–S–) linkage is susceptible to nucleophilic displacement under alkaline conditions. This reactivity is exploited in synthesizing derivatives:

Reaction TypeReagents/ConditionsProductYieldReference
Alkylation2-Chloroacetyl chloride, acetone, 60°CThioester derivatives72–85%
ArylationAryl halides, K₂CO₃, DMF, 80°CBiaryl thioethers68%

For example, reaction with 2-chloroacetyl chloride forms a thioester intermediate, a critical step in synthesizing bioactive analogs. Sodium ethoxide in ethanol facilitates deprotonation, enhancing nucleophilic attack at the sulfur center .

Oxidation of the Thioether Group

The thioether sulfur can be oxidized to sulfoxide or sulfone derivatives using strong oxidizing agents:

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (30%)Acetic acid, 50°CSulfoxide90%
KMnO₄Aqueous acetone, 25°CSulfoneQuantitative

These oxidized products show altered electronic properties, influencing their binding affinity to biological targets.

Acylation and Amidation Reactions

The acetamide (–NHCO–) group participates in:

  • Hydrolysis : Acidic/basic conditions cleave the amide bond to yield carboxylic acid and amine intermediates.

  • Re-amination : Reaction with alkyl/aryl amines under peptide coupling conditions (e.g., EDCI/HOBt) generates modified amides .

Example Protocol :

"10 mmol of 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide was refluxed with 12 mmol benzylamine in toluene using EDCI. The product was isolated in 78% yield after column chromatography."

Cyclization Reactions

Under basic conditions, intramolecular cyclization forms heterocyclic systems:

BaseSolventTemperatureProductApplication
NaOEtEthanolRefluxThieno[2,3-b]pyridineAnticonvulsant lead
PiperidineDMF120°CPyrimidine-fused thiazolesAnticancer screening

Cyclization often improves metabolic stability and target specificity .

Electrophilic Aromatic Substitution

The chloro-methylphenyl group undergoes regioselective electrophilic substitution:

ReactionReagentsPositionOutcome
NitrationHNO₃/H₂SO₄Para to –ClMajor product (70%)
SulfonationSO₃/H₂SO₄Meta to –CH₃Moderate yield (55%)

Steric effects from the methyl group direct incoming electrophiles to less hindered positions.

Metal-Catalyzed Cross-Coupling

The chlorine atom enables participation in palladium-catalyzed reactions:

Reaction TypeCatalystLigandProduct Utility
Suzuki couplingPd(PPh₃)₄Biaryl analogs for kinase inhibition
Buchwald-HartwigPd₂(dba)₃XantphosAminated derivatives for solubility enhancement

Reactions typically proceed in THF at 80–100°C with >80% conversion .

Reductive Functionalization

The pyrimidine ring can be reduced selectively:

Reducing AgentConditionsProduct
H₂, Raney NiEthanol, 50 psiDihydropyrimidine
NaBH₄/CuCl₂MeOH, 0°CTetrahydro derivative

Reduced forms exhibit distinct UV-Vis profiles (λ<sub>max</sub> shift from 268 nm to 245 nm).

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the efficacy of N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide against various viral pathogens. Its mechanism of action appears to involve the inhibition of viral replication processes.

Case Study: Inhibition of Influenza Virus

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against strains of the influenza virus. The compound's effectiveness was measured using an IC50 value, indicating the concentration required to inhibit viral replication by 50%. Specific derivatives showed IC50 values in the low micromolar range, suggesting strong antiviral potential .

Anticancer Properties

The compound has also been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. The presence of the pyrimidine moiety is believed to enhance its interaction with biological targets involved in cancer progression.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves apoptosis induction and cell cycle arrest at specific phases, contributing to its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the molecular structure can significantly impact its biological activity.

Data Table: SAR Insights

ModificationEffect on Activity
Chlorine SubstitutionIncreased antiviral potency
Methyl Group AdditionEnhanced cytotoxicity
Pyrimidine VariantsBroadened spectrum of activity

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Activity

  • Substituent Effects : Replacement of the phenyl group in N-phenyl derivatives with 3-chloro-4-methylphenyl (as in the target compound) introduces halogen and alkyl groups that enhance lipophilicity and steric bulk. This modification is hypothesized to improve membrane permeability and target engagement compared to simpler phenyl analogues .
  • Heterocyclic Additions : Analogues like SirReal2 and Compound 33 incorporate thiazole or thiadiazole rings, which expand π-π stacking and hydrogen-bonding interactions with enzyme active sites. The target compound lacks these features but retains the pyrimidinyl thioether core critical for SIRT2 binding .

Structure-Activity Relationships (SAR)

Pyrimidinyl Thioether Core : Essential for SIRT2 inhibition; methylation at C4/C6 (4,6-dimethyl) optimizes steric fit within the enzyme’s hydrophobic pocket .

Aryl Substituents :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance metabolic stability and binding via halogen bonding (observed in 3-chloro-4-methylphenyl group) .
  • Bulky Groups (e.g., naphthalene in SirReal2) : Increase potency but may reduce solubility .

Hybrid Scaffolds : Thiazole or thiadiazole integrations () improve multitarget profiles but complicate synthesis .

Biological Activity

N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide (CAS Number: 312266-80-1) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data from relevant studies, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C15H16ClN3OS
  • Molecular Weight : 321.83 g/mol
  • Purity : ≥ 98% .

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cancer cells. Research indicates that compounds with similar structures can induce apoptosis and autophagy in cancer cell lines. The presence of the thioacetamide moiety is believed to enhance the compound's interaction with cellular pathways involved in cell death and proliferation.

Anticancer Activity

A study highlighted the synthesis of compounds related to this compound, which demonstrated significant cytotoxic effects against various cancer cell lines. The lead compound exhibited high potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML), leading to cell death through apoptosis and autophagy mechanisms .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineEC50 (μM)Mechanism of Action
Melanoma (A375)5.0Induction of apoptosis
Pancreatic Cancer8.5Autophagic cell death
CML7.2Apoptosis and autophagy

Structure-Activity Relationship (SAR)

The modification of substituents on the pyrimidine ring significantly influences the biological activity of thioacetamides. For instance, the introduction of halogen atoms or methyl groups enhances the anticancer properties by improving binding affinity to target proteins involved in tumor growth .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. The compound shows a moderate half-life, indicating potential for sustained therapeutic effects in vivo .

Case Studies

Recent investigations have focused on the application of this compound in preclinical models:

  • Melanoma Model : In vivo studies using A375 xenograft models demonstrated a significant reduction in tumor size when treated with the compound compared to untreated controls.
  • CML Treatment : The compound showed promising results in inhibiting proliferation in CML cell lines, suggesting its potential as a therapeutic agent for resistant forms of cancer.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-Chloro-4-methylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide, and how can reaction yields be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-mercapto-4,6-dimethylpyrimidine with a chloroacetamide derivative (e.g., 2-chloro-N-(3-chloro-4-methylphenyl)acetamide) in refluxing ethanol or under microwave-assisted conditions. Key optimizations include:

  • Solvent selection : Ethanol or dichloromethane for improved solubility .
  • Catalysts : Triethylamine or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance coupling efficiency .
  • Microwave irradiation : Reduces reaction time (e.g., from hours to minutes) and improves yield (up to 80%) .
  • Work-up : Purification via recrystallization (e.g., chloroform-acetone mixtures) or column chromatography .

Advanced: How does the 2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide scaffold interact with SIRT2, and what structural modifications enhance inhibitory selectivity?

Answer:
The scaffold binds to a hydrophobic "selectivity pocket" in SIRT2 through:

  • Thioether linkage : Facilitates sulfur-mediated van der Waals interactions .
  • Intramolecular hydrogen bonding : Stabilizes the bioactive conformation between the pyrimidine nitrogen and acetamide NH .
    Enhancing selectivity :
  • Substituent addition : Extending the acetamide side chain to occupy the substrate-binding site (e.g., adding aryl groups) improves potency .
  • Pyrimidine modifications : Introducing electron-withdrawing groups (e.g., Cl, F) on the pyrimidine ring enhances binding affinity .

Structural: What crystallographic data reveal the molecular conformation of this compound, and how do intermolecular interactions stabilize its crystal packing?

Answer:
X-ray studies of analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) show:

  • Dihedral angles : ~42°–67° between aromatic rings, indicating a twisted conformation .
  • Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize the folded structure, while intermolecular N–H⋯O and C–H⋯O interactions form infinite chains along crystallographic axes .
  • Packing forces : Weak C–H⋯F/Cl interactions further stabilize the lattice .
    Methodology : Refinement using SHELXL software (riding H-atom model, isotropic displacement parameters) ensures accurate structural determination .

Analytical: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be identified?

Answer:

  • 1H NMR :
    • Thioether SCH2 protons: δ ~4.12 ppm (singlet) .
    • Aromatic protons: δ 7.28–7.82 ppm (multiplet patterns depend on substitution) .
  • 13C NMR :
    • Pyrimidine C-S: δ ~170 ppm; acetamide carbonyl: δ ~165 ppm .
  • ESI-MS : Molecular ion [M+H]+ at m/z 344–350 .
  • Elemental analysis : Confirms C, N, S content within ±0.3% of theoretical values .

Biological: What in vitro assays are suitable for evaluating this compound’s fungicidal activity, and how should dose-response experiments be designed?

Answer:

  • Target pathogens : Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani .
  • Assay design :
    • Concentration range : 10–100 µg/mL in potato dextrose agar .
    • Endpoint measurement : Inhibition rate (%) after 72 hours .
    • Positive controls : Commercial fungicides (e.g., carbendazim) .
  • Data analysis : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .

Computational: How can molecular docking predict the binding mode of this compound to SIRT2, and which software tools are validated for this purpose?

Answer:

  • Docking workflow :
    • Protein preparation : Use SIRT2 crystal structure (PDB: 4YTY) .
    • Grid box : Center on the selectivity pocket (coordinates: x=10.2, y=15.6, z=22.3) .
    • Scoring functions : AutoDock Vina or Glide for affinity prediction .
  • Validation : Compare docking poses with crystallographic data (e.g., SirReal2 in PDB: 4RMH) .
  • Key interactions : Monitor sulfur-pyrimidine contacts and hydrogen bonds with Glu294 and Asn168 .

Methodological: How can researchers resolve contradictions in biological activity data across studies for this compound?

Answer:

  • Standardize assays : Use consistent pathogen strains (e.g., ATCC-certified cultures) and growth media .
  • Control variables :
    • Solvent (DMSO concentration ≤1% v/v) .
    • Incubation conditions (temperature, humidity) .
  • Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests .
  • Meta-analysis : Compare IC50 values across studies using standardized units (e.g., µM vs. µg/mL) .

Synthetic Challenges: What are common side reactions during the synthesis of this compound, and how can they be mitigated?

Answer:

  • Thioether oxidation :
    • Cause : Exposure to air or moisture.
    • Solution : Use inert atmosphere (N2/Ar) and anhydrous solvents .
  • Incomplete coupling :
    • Cause : Insoluble intermediates.
    • Solution : Add phase-transfer catalysts (e.g., TBAB) or increase reaction temperature .
  • Byproducts :
    • Detection : TLC (silica gel, ethyl acetate/hexane eluent) .
    • Removal : Column chromatography with gradient elution .

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